molecular formula C16H16BrNO2S B2646828 4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 2034515-79-0

4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide

Cat. No.: B2646828
CAS No.: 2034515-79-0
M. Wt: 366.27
InChI Key: WIUDVIXXZSWATE-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. Its structure incorporates a 2,3-dihydrobenzofuran moiety, a privileged scaffold in drug design known to confer favorable biological properties and metabolic stability . Benzofuran derivatives are extensively documented in scientific literature for their diverse pharmacological activities, including potent anti-tumor effects, and are considered promising structural motifs for the development of novel therapeutic agents . This compound is intended for research applications such as investigating structure-activity relationships (SAR) in inhibitor design, exploring protein-ligand interactions, and serving as a synthetic intermediate for the development of potential PRC2-targeted therapies. The presence of the bromo-thiophene carboxamide group is a structural feature shared with other potent inhibitors, suggesting potential for high-affinity binding to biological targets . Researchers are directed to utilize this compound strictly as a reference standard or as a building block in exploratory synthesis. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-10(18-16(19)15-8-13(17)9-21-15)6-11-2-3-14-12(7-11)4-5-20-14/h2-3,7-10H,4-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUDVIXXZSWATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a brominated thiophene derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran and thiophene moieties. This can be achieved through a condensation reaction using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as organolithium compounds, Grignard reagents, and halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide exhibit a range of biological activities:

Antitumor Activity

Several studies have reported that thiophene derivatives possess antitumor properties. For instance, compounds featuring thiophene rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiophene-based compounds. They have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics. Their mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Case Studies

  • Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives and evaluated their cytotoxicity against human cancer cell lines. One derivative exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Antimicrobial Screening : A comprehensive screening of thiophene-based compounds against clinical isolates revealed that certain derivatives exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential as lead compounds for new antibiotic development .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that a related compound significantly reduced the secretion of interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the thiophene ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and synthesis data for the target compound and its analogs:

Compound Name Core Structure Substituent Biological Activity Synthesis Method/Yield Reference
4-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 4-Br, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl) Broad-spectrum antibacterial Not specified in evidence
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 5-Br, N-(4-methylpyridin-2-yl) Antibacterial Suzuki-Miyaura coupling, 35–84% yield
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-Br, N-(thiazolyl with dichlorobenzyl) Anticancer (cytotoxic/cytostatic) Multi-step synthesis (yield not specified)
N-(4-Bromophenyl)furan-2-carboxamide Furan-2-carboxamide N-(4-bromophenyl) Antibacterial Not specified

Key Findings

Impact of Substituents on Biological Activity :

  • The dihydrobenzofuran-propan-2-yl group in the target compound likely enhances lipophilicity and membrane permeability, contributing to its activity against resistant Gram-negative bacteria . In contrast, the 4-methylpyridin-2-yl substituent in 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide may limit its spectrum due to reduced steric bulk or electronic effects .
  • Replacement of the dihydrobenzofuran group with a thiazolyl-dichlorobenzyl moiety (as in 6d ) shifts the activity from antibacterial to anticancer, highlighting the critical role of the N-substituent in determining biological target specificity .

Synthetic Accessibility: Suzuki-Miyaura cross-coupling (used for 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) allows modular diversification of the thiophene core but yields vary widely (35–84%) depending on the boronic acid partner .

Comparative Efficacy :

  • The target compound’s broad-spectrum antibacterial activity aligns with N-(4-bromophenyl)furan-2-carboxamide , though the latter’s furan core may confer reduced metabolic stability compared to thiophene derivatives .
  • 4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide demonstrates that bromine at the 4-position retains bioactivity but redirects it toward anticancer targets, underscoring the interplay between substituents and biological pathways .

Biological Activity

4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN1O2SC_{16}H_{18}BrN_{1}O_{2}S, with a molecular weight of approximately 366.29 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a dihydrobenzofuran moiety that may influence its pharmacological profile.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds similar to this compound. These studies suggest that modifications in the thiophene structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

Compounds containing the benzofuran and thiophene moieties have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

GPR40 Agonism

Research indicates that compounds related to this compound may act as agonists for GPR40 (G protein-coupled receptor 40), which plays a crucial role in insulin secretion and glucose metabolism. Activation of GPR40 has been linked to improved insulin sensitivity and reduced blood glucose levels in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Bromination at position 4Enhances lipophilicity and potential receptor binding
Alteration of the dihydrobenzofuran moietyAffects metabolic stability and biological efficacy
Variations in the thiophene ringModulates pharmacokinetics and receptor selectivity

Case Studies

  • Case Study on Antitumor Activity : A study evaluating a series of thiophene derivatives demonstrated that specific substitutions led to increased cytotoxicity against breast cancer cell lines. The presence of the benzofuran moiety was critical for enhancing apoptosis through mitochondrial pathways.
  • GPR40 Agonist Study : In a clinical trial involving GPR40 agonists, compounds structurally related to this compound showed significant reductions in HbA1c levels among patients with type 2 diabetes mellitus, indicating potential for glucose-lowering therapies .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Bromination of thiophene-2-carboxylic acid derivatives at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2 : Activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) followed by coupling with the amine group of 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine. This step may require coupling reagents such as EDC/HOBt or DCC .
  • Step 3 : Purification via column chromatography and characterization using NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H and 13C NMR : Assign peaks to confirm the thiophene ring substitution pattern, dihydrobenzofuran bicyclic structure, and amide bond formation. For example, the 4-bromo substituent on the thiophene ring deshields adjacent protons, observable at δ 7.2–7.5 ppm in 1H NMR .
  • IR Spectroscopy : Validate the presence of the amide carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and bromine substituent (C-Br stretch at ~550–650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns to verify structural integrity .

Q. How do solubility properties influence experimental design for this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, stock solutions in DMSO (≤1% v/v) are recommended to avoid solvent interference. Solubility tests under varying pH (e.g., 3–10) and temperatures (4–37°C) are critical for optimizing reaction conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the thiophene ring?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups and reaction mechanisms:
  • Vilsmeier-Haack Formylation : Targets electron-rich positions (e.g., adjacent to the N,N-dialkylamino group in bithiophene derivatives) .
  • Lithiation Strategies : Deprotonation at the most acidic site (e.g., 5´-position in 5-piperidino-2,2´-bithiophene) followed by electrophilic quenching enables selective functionalization .
  • Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in complex splitting patterns caused by diastereotopic protons or coupling with adjacent substituents .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in amide bonds) that may cause signal broadening at room temperature .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 4,5-diarylthiophene-2-carboxamides) to validate assignments .

Q. What strategies optimize the amidation reaction yield and purity?

  • Methodological Answer :
  • Coupling Reagents : Use HATU or PyBOP for sterically hindered amines, as they enhance activation efficiency compared to EDC .
  • In Situ Monitoring : Track reaction progress via TLC (e.g., silica gel with UV indicator) or LC-MS to minimize side products like unreacted acyl chloride .
  • Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) or preparative HPLC for high-purity isolation .

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
  • Analytical Tools : Use HPLC with a C18 column and PDA detector to quantify degradation products (e.g., hydrolyzed amide or debrominated derivatives) .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions .

Q. How are bioactivity assays designed for thiophene carboxamide derivatives?

  • Methodological Answer :
  • In Vitro Assays : Evaluate anti-inflammatory activity via COX-2 inhibition assays (IC50 determination) or NF-κB luciferase reporter systems in macrophage cell lines .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., COX-2 or kinases) and prioritize derivatives for synthesis .
  • ADME Profiling : Assess metabolic stability in human liver microsomes and permeability in Caco-2 cell monolayers to predict pharmacokinetic behavior .

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